Comparative Boiling Point: 1-Bromo-7-methyloctane vs. 1-Bromo-6-methylheptane and 1-Bromononane
The isomeric shift of the methyl branch from position C6 to C7 raises the normal boiling point by approximately 21.7 °C. 1‑Bromo‑7‑methyloctane exhibits an estimated boiling point of 212.5 °C (760 mmHg) , significantly above 1‑bromo‑6‑methylheptane (190.8 °C at 760 mmHg) , while remaining below linear 1‑bromononane (221.4 °C) [1]. This boiling point difference is large enough to serve as a quality‑control discriminator for isomer identity during fractional distillation or GC analysis.
| Evidence Dimension | Normal boiling point (Tb at 760 mmHg) |
|---|---|
| Target Compound Data | 212.5 °C (estimated) ; 212.3 ± 8.0 °C (ACD/Labs predicted) |
| Comparator Or Baseline | 1‑Bromo‑6‑methylheptane: 190.8 °C ; 1‑Bromononane: 221.4 °C (experimental) [1] |
| Quantified Difference | +21.7 °C vs. 1‑bromo‑6‑methylheptane; −8.9 °C vs. 1‑bromononane |
| Conditions | 760 mmHg (atmospheric pressure); data from estimated/predicted methods and experimental literature values |
Why This Matters
The 21.7 °C boiling point gap between positional isomers allows unambiguous GC identity confirmation, while the 8.9 °C deficit versus 1‑bromononane may reduce thermal stress during vacuum distillation.
- [1] BaseChem. 1‑Bromononane Physical Properties. https://www.basechem.org/chemical/14088 View Source
